
5-(1,3-Dimethyl-1H-pyrazol-4-ylmethylene)-3-isobutyl-2-mercapto-3,5-dihydro-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an imidazole ring, and a mercapto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by the condensation of a 1,2-diamine with a carbonyl compound.
Coupling Reaction: The pyrazole and imidazole rings are coupled through a methylene bridge, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, typically using thiourea or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole or pyrazole rings.
Substitution: Various substituents can be introduced at different positions on the rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced imidazole or pyrazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Interacting with receptors to modulate their activity, leading to downstream effects on cellular signaling pathways.
Comparación Con Compuestos Similares
- (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one
- (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one
Uniqueness:
- Structural Features: The presence of both pyrazole and imidazole rings, along with the mercapto group, makes this compound unique compared to other similar compounds.
- Reactivity: The compound’s reactivity, particularly in oxidation and substitution reactions, distinguishes it from other compounds with similar structures.
Propiedades
Fórmula molecular |
C13H18N4OS |
|---|---|
Peso molecular |
278.38 g/mol |
Nombre IUPAC |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)6-17-12(18)11(14-13(17)19)5-10-7-16(4)15-9(10)3/h5,7-8H,6H2,1-4H3,(H,14,19)/b11-5+ |
Clave InChI |
QFLDHTRYLYDJDZ-VZUCSPMQSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)CC(C)C)C |
SMILES canónico |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)
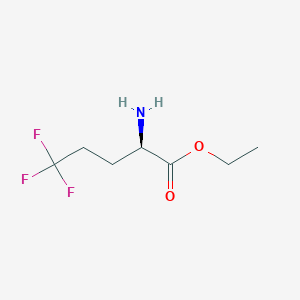
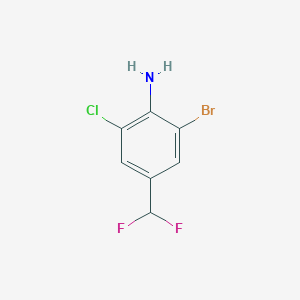
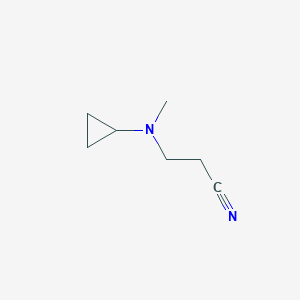
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
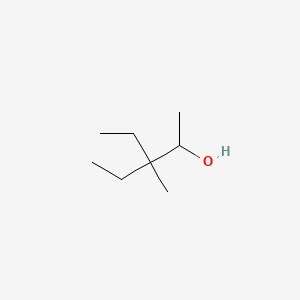
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)

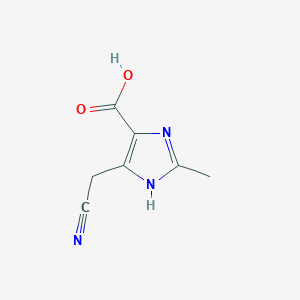
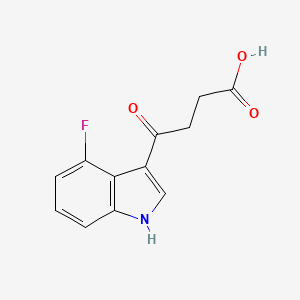
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)

![(2e)-2-(3-Fluoranyl-4-Methoxy-Phenyl)imino-1-[[2-(Trifluoromethyl)phenyl]methyl]-3h-Benzimidazole-5-Carboxylic Acid](/img/structure/B15198135.png)
